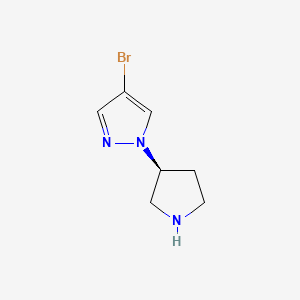

(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

CAS No.: 1428331-37-6

Cat. No.: VC13583879

Molecular Formula: C7H10BrN3

Molecular Weight: 216.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428331-37-6 |

|---|---|

| Molecular Formula | C7H10BrN3 |

| Molecular Weight | 216.08 g/mol |

| IUPAC Name | 4-bromo-1-[(3S)-pyrrolidin-3-yl]pyrazole |

| Standard InChI | InChI=1S/C7H10BrN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2/t7-/m0/s1 |

| Standard InChI Key | SPBLSBDLHRGAEG-ZETCQYMHSA-N |

| Isomeric SMILES | C1CNC[C@H]1N2C=C(C=N2)Br |

| SMILES | C1CNCC1N2C=C(C=N2)Br |

| Canonical SMILES | C1CNCC1N2C=C(C=N2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a pyrazole ring (a five-membered aromatic system with two nitrogen atoms) substituted at the 1-position with a pyrrolidin-3-yl group and at the 4-position with a bromine atom. The chiral center at the pyrrolidine ring’s 3-position confers stereoselectivity, critical for interactions in biological systems .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 1428331-37-6 | |

| Molecular Formula | ||

| Molecular Weight | 216.08 g/mol | |

| IUPAC Name | 4-bromo-1-[(3S)-pyrrolidin-3-yl]pyrazole | |

| Chiral Center | (S)-configuration at pyrrolidine |

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves:

-

Pyrazole Functionalization: Reacting pyrrolidine with a pyrazole precursor (e.g., 4-bromopyrazole) under nucleophilic substitution conditions.

-

Bromination: Introducing bromine via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Ring Formation | Pyrrolidine, K₂CO₃, DMF, 80°C | ~60-70% |

| Bromination | NBS (N-bromosuccinimide), AIBN | Not specified |

Purification and Characterization

Chromatographic techniques (e.g., silica gel chromatography) and recrystallization are employed to isolate the compound. Purity levels up to 95% are achievable, as noted in commercial specifications .

Applications in Pharmaceutical Research

Role in Medicinal Chemistry

The compound’s bromine atom serves as a handle for further functionalization (e.g., Suzuki-Miyaura coupling), while the pyrrolidine ring enhances solubility and bioavailability. These features make it a precursor in synthesizing:

-

Kinase Inhibitors: Analogous bromopyrazoles are explored for targeting ATP-binding sites .

-

Chiral Auxiliaries: The (S)-configuration enables asymmetric induction in stereoselective reactions.

| Aspect | Guideline |

|---|---|

| Personal Protection | Gloves, goggles, lab coat |

| Ventilation | Use fume hood |

| Storage | 0–8°C in airtight container |

Disposal Considerations

Follow local regulations for halogenated organic waste. Incineration with scrubbers is recommended to prevent hydrogen bromide release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume